molecular formula C13H15NO2 B1300323 Furan-2-ylmethyl-(4-methoxy-benzyl)-amine CAS No. 225236-03-3

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

Cat. No.: B1300323
CAS No.: 225236-03-3
M. Wt: 217.26 g/mol
InChI Key: NXCLTNSLLMYDPB-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Activity

  • Antiproliferative and Tubulin Binding Properties: A study focused on benzofuran derivatives, revealing significant antiproliferative activity against cancer cells and inhibition of tubulin polymerization. The most promising compound exhibited potent vascular disrupting properties and in vivo antitumor activity, highlighting the potential of furan derivatives in cancer therapy (Romagnoli et al., 2015).

Enantioselective Synthesis

  • Synthesis of Furan-2-yl Amines and Amino Acids: Research demonstrated an enantioselective synthesis method for furan-2-yl amines and amino acids, providing a new avenue for the production of chiral amines. This method allows for the precise control of chirality, which is crucial for the synthesis of bioactive compounds (Demir et al., 2003).

Biological Activity Evaluation

  • Biological Activity of Eugenol Derivatives: A study synthesizing benzoxazine and aminomethyl derivatives from eugenol evaluated their biological activity using brine shrimp lethality tests. The findings suggest potential bioactivity, indicating the scope for further research into their pharmacological applications (Rudyanto et al., 2014).

Inhibition of Adipocyte Differentiation

  • Antagonizing Adipogenic Differentiation: A derivative isolated from Salvia miltiorrhiza was found to inhibit adipocyte differentiation and reduce the induction of certain adipokines. This suggests the potential of furan derivatives in managing obesity-related diseases (Sung et al., 2010).

Heterocyclic Compound Synthesis

  • Synthesis of Oxazinone and Pyrimidinone Derivatives: Research into the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives highlights the versatility of furan compounds in synthesizing complex heterocycles, which could have various pharmaceutical applications (Hashem et al., 2017).

Silicon Complexes

  • Synthesis and Reactivity of 2-Furancarbinol Complexes: A study on the synthesis and characterization of silicon complexes with 2-furancarbinol showcases the potential for developing novel materials or catalysts (Singh et al., 2013).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCLTNSLLMYDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355123
Record name Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225236-03-3
Record name Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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